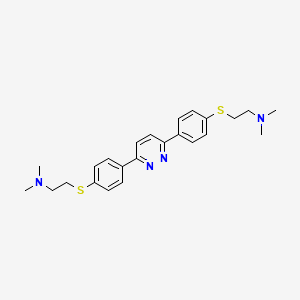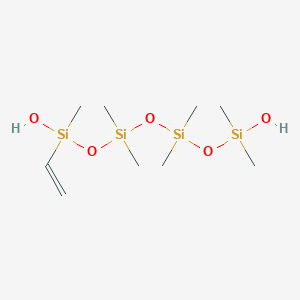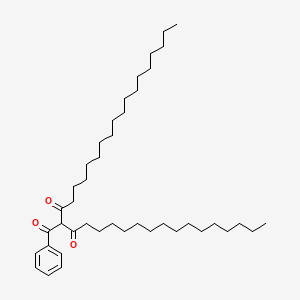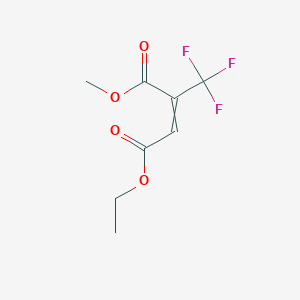![molecular formula C12H14Br2O2 B14291585 2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane CAS No. 113447-59-9](/img/structure/B14291585.png)
2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane is an organic compound characterized by the presence of an oxirane ring and a phenoxy group substituted with bromine and methyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane typically involves the reaction of 3,5-dibromo-2,4,6-trimethylphenol with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate glycidyl ether, which subsequently cyclizes to form the oxirane ring .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow reactors and advanced purification techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane undergoes various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols.
Reduction: Reduction reactions can lead to the opening of the oxirane ring.
Substitution: The bromine atoms on the phenoxy group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) can be employed.
Major Products Formed
Oxidation: Formation of diols.
Reduction: Formation of alcohols.
Substitution: Formation of azides or nitriles depending on the nucleophile used.
Scientific Research Applications
2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane involves its interaction with molecular targets through the oxirane ring. The ring can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. This interaction can modulate various biochemical pathways and exert specific effects depending on the target .
Comparison with Similar Compounds
Similar Compounds
2-[(2,3,6-Trimethylphenoxy)methyl]oxirane: Similar structure but lacks bromine atoms.
2-[(4-Bromo-2,3,5-trimethylphenoxy)methyl]-2-methyloxirane: Similar structure with different bromine substitution pattern.
Uniqueness
2-[(3,5-Dibromo-2,4,6-trimethylphenoxy)methyl]oxirane is unique due to the specific positioning of bromine atoms on the phenoxy group, which can influence its reactivity and interactions with other molecules. This distinct structure can lead to different chemical and biological properties compared to similar compounds .
Properties
CAS No. |
113447-59-9 |
|---|---|
Molecular Formula |
C12H14Br2O2 |
Molecular Weight |
350.05 g/mol |
IUPAC Name |
2-[(3,5-dibromo-2,4,6-trimethylphenoxy)methyl]oxirane |
InChI |
InChI=1S/C12H14Br2O2/c1-6-10(13)7(2)12(8(3)11(6)14)16-5-9-4-15-9/h9H,4-5H2,1-3H3 |
InChI Key |
HOELKXTXPJQPDG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=C(C(=C1Br)C)Br)C)OCC2CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



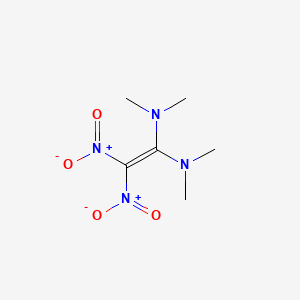
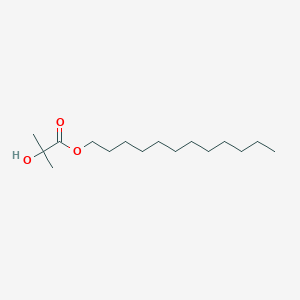
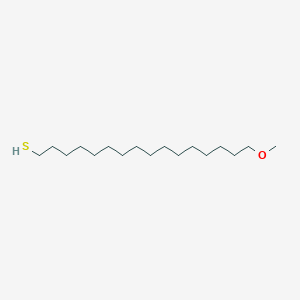

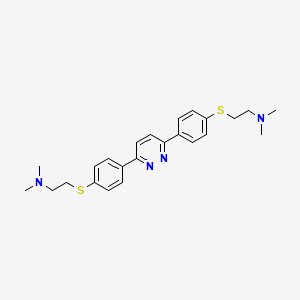
![[2-(2-Methyloxiran-2-yl)ethoxy-oxidophosphoryl] phosphate](/img/structure/B14291543.png)
![6-[Methyl(phenyl)amino]hexa-3,5-diyn-2-one](/img/structure/B14291546.png)
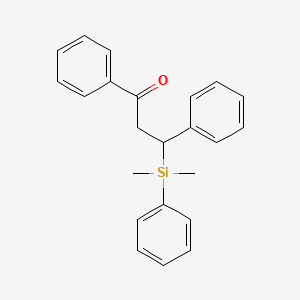
![5,8,15,18,23,26-Hexaoxa-1,12-diazabicyclo[10.8.8]octacosane](/img/structure/B14291552.png)
